Superior Biochemical Potency of Hsd17B13-IN-24 Relative to a Structurally Distinct Comparator
Hsd17B13-IN-24 demonstrates substantially higher potency in inhibiting the conversion of estradiol to estrone by HSD17B13 compared to a representative compound from a distinct chemical series. In a standardized LC/MS estrone detection assay, Hsd17B13-IN-24 achieves an IC50 value of <0.1 μM, whereas a comparator from a separate patent family (US20230286923, Example 34) exhibits an IC50 of 1.00E+3 nM (1.0 μM) [1]. This difference underscores the significant impact of chemical scaffold on inhibitory activity.
| Evidence Dimension | Biochemical potency (IC50) against HSD17B13 |
|---|---|
| Target Compound Data | IC50 < 0.1 μM |
| Comparator Or Baseline | US20230286923, Example 34 (BDBM617498): IC50 = 1.00E+3 nM (1.0 μM) |
| Quantified Difference | >10-fold difference in potency (target compound is >10x more potent) |
| Conditions | LC/MS estrone detection assay monitoring conversion of estradiol to estrone by HSD17B13 |
Why This Matters
This >10-fold improvement in potency is critical for procurement, as it allows for the use of lower compound concentrations to achieve effective enzyme inhibition in cellular and in vivo models, potentially reducing off-target effects and cost per experiment.
- [1] BindingDB. (2023). Binding affinity data for HSD17B13 inhibitor from US Patent US20230286923, Example 34 (BDBM617498). View Source
